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Compound of Interest

Compound Name:
2-(4-Aminophenyl)pyrimidin-5-

amine

Cat. No.: B1499537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of the

heterocyclic compound 2-(4-Aminophenyl)pyrimidin-5-amine. Due to the limited availability

of direct experimental data for this specific molecule in the public domain, this document

focuses on the predicted spectroscopic characteristics based on the analysis of its constituent

aromatic and heterocyclic moieties. The guide includes expected data ranges for various

spectroscopic techniques, detailed general experimental protocols, and visualizations to aid in

the structural elucidation and analysis of this compound and its analogs.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for the spectroscopic analysis

of 2-(4-Aminophenyl)pyrimidin-5-amine. These predictions are derived from established

principles of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy for aminophenyl and

aminopyrimidine structures.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H on Pyrimidine C4,

C6
~8.0 - 8.5 s -

H on Phenyl C2', C6' ~7.5 - 7.8 d ~8.0

H on Phenyl C3', C5' ~6.6 - 6.9 d ~8.0

NH₂ on Pyrimidine C5 ~5.0 - 6.0 br s -

NH₂ on Phenyl C4' ~5.0 - 5.5 br s -

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon Atom Predicted Chemical Shift (δ, ppm)

Pyrimidine C2 ~160 - 165

Pyrimidine C4, C6 ~155 - 160

Pyrimidine C5 ~110 - 115

Phenyl C1' ~125 - 130

Phenyl C2', C6' ~128 - 132

Phenyl C3', C5' ~113 - 117

Phenyl C4' ~148 - 152

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Functional Group
Predicted Vibrational
Frequency (cm⁻¹)

Intensity

N-H Stretch (Aromatic Amine) 3300 - 3500 Medium-Strong

N-H Stretch (Pyrimidine

Amine)
3100 - 3300 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C=N Stretch (Pyrimidine Ring) 1630 - 1680 Strong

C=C Stretch (Aromatic Ring) 1580 - 1620 Strong

N-H Bend (Amine) 1550 - 1650 Medium

C-N Stretch (Aromatic Amine) 1250 - 1350 Strong

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes

[M]⁺ 186.09 Molecular Ion

[M+H]⁺ 187.10
Protonated Molecular Ion

(ESI/CI)

Table 5: Predicted UV-Vis Spectroscopy Data

Transition Predicted λ_max (nm) Solvent

π → π ~280 - 320 Ethanol or Methanol

n → π ~340 - 380 Ethanol or Methanol

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Aminophenyl)pyrimidin-5-
amine in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully

dissolved. Transfer the solution to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

¹H NMR Data Acquisition:

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO at 2.50

ppm).

¹³C NMR Data Acquisition:

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.

Reference: TMS at 0.00 ppm or solvent peak (DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.
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KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind

the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., PerkinElmer Spectrum

Two, Thermo Fisher Nicolet iS5).

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should

be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as

necessary for the specific ionization technique.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Impact (EI) (e.g., Agilent 6460 Triple Quadrupole

LC/MS, Waters Xevo G2-XS QTof).

Data Acquisition (ESI):

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

Infusion: Introduce the sample solution directly into the ion source via a syringe pump.

Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 50-

500).

Data Acquisition (EI):
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Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS).

Ionization Energy: Standard 70 eV.

Mass Range: Scan a range appropriate to detect the molecular ion and expected

fragments.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an

absorbance between 0.1 and 1.0 at the λ_max. A typical starting concentration is around

10⁻⁵ to 10⁻⁶ M.

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu

UV-2600).

Data Acquisition:

Wavelength Range: Scan from 200 to 800 nm.

Blank: Use a cuvette filled with the pure solvent as a blank to zero the instrument.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 2-(4-Aminophenyl)pyrimidin-5-amine.
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Caption: General workflow for the spectroscopic analysis and structural confirmation of a

chemical compound.

Probing Molecular Structure with Spectroscopy
This diagram illustrates how different spectroscopic techniques provide information about

specific parts of the 2-(4-Aminophenyl)pyrimidin-5-amine molecule.
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2-(4-Aminophenyl)pyrimidin-5-amine Structure
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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